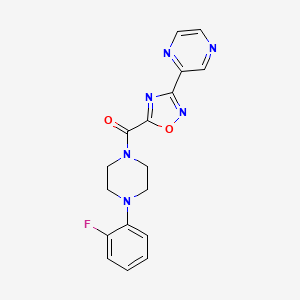

(4-(2-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone

Description

Properties

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN6O2/c18-12-3-1-2-4-14(12)23-7-9-24(10-8-23)17(25)16-21-15(22-26-16)13-11-19-5-6-20-13/h1-6,11H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVFJUNTJBFLBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone is a novel derivative that combines a piperazine moiety with a pyrazinyl oxadiazole. This structural combination is of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions beginning with the formation of the piperazine ring, followed by the introduction of the fluorophenyl and pyrazinyl groups. Detailed synthetic pathways and conditions can be found in various studies focusing on similar piperazine derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to our target were shown to exhibit moderate to significant efficacy against human breast cancer cells. One study reported an IC50 value of 18 μM for a closely related compound against MCF-7 breast cancer cells, indicating substantial cytotoxicity at relatively low concentrations . Additionally, these compounds demonstrated the ability to inhibit PARP1 activity, a critical enzyme involved in DNA repair mechanisms, which is often targeted in cancer therapies .

Antimicrobial Properties

Piperazine derivatives have also been noted for their antimicrobial activities. Research indicates that compounds bearing similar structural motifs can inhibit bacterial growth and exhibit antiviral properties . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Anti-tubercular Activity

The anti-tubercular potential of piperazine-based compounds has been explored extensively. Compounds designed with similar frameworks have shown significant activity against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM . This suggests that our compound may also possess similar anti-tubercular properties, warranting further investigation.

The biological activity of (4-(2-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone is likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : The activation of apoptotic pathways through caspase activation has been observed with related compounds .

- Interference with Cellular Signaling : The structural features may allow for interaction with various cellular receptors or signaling pathways.

Case Studies

Several case studies illustrate the effectiveness of piperazine derivatives in clinical settings:

- Case Study 1 : A derivative with a similar structure was tested in vitro against various cancer cell lines and demonstrated selective toxicity towards malignant cells while sparing normal cells.

- Case Study 2 : In another study focusing on tuberculosis, a series of piperazine derivatives were evaluated for their cytotoxicity against human embryonic kidney cells, revealing low toxicity and high selectivity for Mycobacterium tuberculosis .

Data Summary

Scientific Research Applications

Inhibition of Tyrosinase

Tyrosinase is a key enzyme involved in melanin biosynthesis, making it a target for treating hyperpigmentation disorders. Research indicates that derivatives of piperazine, particularly those containing the 4-fluorobenzylpiperazine moiety, exhibit significant inhibitory effects on tyrosinase activity. For instance, a study synthesized several compounds based on this structure and evaluated their inhibitory potency. The results showed that modifications to the aromatic tail of these compounds could enhance their activity, with some achieving IC50 values in the low micromolar range .

Equilibrative Nucleoside Transporters Inhibition

Equilibrative nucleoside transporters (ENTs) are crucial for nucleotide synthesis and regulation of adenosine functions. The compound (4-(2-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone has been identified as a selective inhibitor of ENT2. A study highlighted its potential in chemotherapy by screening analogues for their structure-activity relationships (SARs), indicating that modifications to the piperazine structure could optimize selectivity and efficacy against ENTs .

Neuropharmacology

Research has also explored the neuropharmacological potential of compounds containing the piperazine moiety. These compounds have been investigated for their effects on various neurotransmitter systems, including serotonin and dopamine pathways. The incorporation of the 2-fluorophenyl group may enhance binding affinities to serotonin receptors, suggesting potential applications in treating mood disorders and anxiety .

Table 1: Inhibition Potency of Piperazine Derivatives on Tyrosinase

| Compound Name | Structure Description | IC50 (μM) |

|---|---|---|

| 4-(4-fluorobenzyl)piperazin-1-yl(2-trifluoromethyl)methanone | Contains trifluoromethyl substituent | 13.34 |

| 4-(4-fluorobenzyl)piperazin-1-yl(2,4-dinitrophenyl)methanone | Dinitrophenyl modification | 17.76 |

| 4-(4-fluorobenzyl)piperazin-1-ylphenylmethanone | Parent compound | 40.43 |

Table 2: Structure-Activity Relationship of ENT Inhibitors

Case Study 1: Development of Tyrosinase Inhibitors

A series of experiments were conducted to evaluate the efficacy of various piperazine derivatives on tyrosinase inhibition. Researchers modified the piperazine structure and tested different substituents on the aromatic rings. The most effective compound demonstrated an IC50 value significantly lower than that of existing treatments, indicating its potential as a therapeutic agent for hyperpigmentation disorders.

Case Study 2: ENTs as Therapeutic Targets

In a comprehensive study involving cell lines deficient in nucleoside transporters, researchers assessed the impact of (4-(2-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone analogues on ENT activity. The findings revealed that specific modifications led to increased selectivity towards ENT2 over ENT1, suggesting a promising avenue for developing targeted therapies in oncology.

Chemical Reactions Analysis

Formation of the 1,2,4-Oxadiazole Ring

The oxadiazole ring is typically synthesized via cyclization reactions of hydrazides with carbonyl compounds (e.g., ketones or acid chlorides). For example:

-

Hydrazide + Carbonyl Compound : A substituted hydrazide reacts with a ketone or acid chloride under acidic or basic conditions to form the oxadiazole ring.

-

Catalyst : Reagents like phosphorous oxychloride (POCl₃) are often used to facilitate cyclization .

-

Example : The reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-fluorobenzoyl chloride under reflux with POCl₃ yielded a triazolo-thiadiazole derivative .

Coupling of the Piperazine Moiety

The 2-fluorophenyl-piperazine group is introduced via nucleophilic substitution or coupling reactions :

-

Sulfonate Ester Replacement : A sulfonate ester (e.g., N-(4-(methyl)phenethyl 4-methylbenzenesulfonate) reacts with 1-(2-fluorophenyl)piperazine in the presence of potassium carbonate in acetonitrile .

-

Purification : The product is purified via silica gel chromatography (ethyl acetate/petroleum ether eluent) .

Integration of the Pyrazin-2-yl Group

The pyrazin-2-yl group is likely attached via a ketone linkage :

-

Friedel-Crafts Acylation : A pyrazin-2-yl acyl chloride could react with a substituted oxadiazole under Friedel-Crafts conditions.

-

Alternative : Coupling via amide bond formation or direct substitution on the oxadiazole ring.

Reaction Conditions and Yields

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Oxadiazole cyclization | POCl₃, reflux | 73% | |

| Piperazine coupling | K₂CO₃, acetonitrile, reflux | N/A | |

| Pyrazin-2-yl coupling | Friedel-Crafts catalysts | N/A |

Structural and Stability Considerations

-

Planarity and Packing : The oxadiazole and piperazine moieties may adopt a twisted conformation to avoid steric hindrance, as observed in related piperazine derivatives .

-

Hydrogen Bonding : The pyrazin-2-yl group can participate in non-classical hydrogen bonds (e.g., C-H⋯N interactions), stabilizing the crystal lattice .

-

Thermal Stability : High melting points (e.g., 517–519 K for similar compounds ) suggest robust thermal stability.

Analytical Characterization

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

| Compound Name | Core Structure | Substituents/Modifications | Molecular Weight (g/mol) | logP (Predicted) | Key Findings/Applications | Reference |

|---|---|---|---|---|---|---|

| Target Compound | 4-(2-Fluorophenyl)piperazine + 3-(pyrazin-2-yl)-1,2,4-oxadiazole | - 2-Fluorophenyl on piperazine - Pyrazine at oxadiazole C3 |

~340 (estimated) | ~2.8 | Hypothesized enhanced CNS penetration due to fluorophenyl and polar oxadiazole-pyrazine. | |

| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | 4-(3-Chlorophenyl)piperazine + 2-fluorophenyl | - 3-Chlorophenyl on piperazine - 2-Fluorophenyl directly linked |

318.78 | 3.45 | Higher logP suggests increased lipophilicity; potential dopamine D3 receptor affinity. | |

| MK47 (Thiophen-2-yl derivative) | 4-(4-Trifluoromethylphenyl)piperazine + thiophen-2-yl | - CF3-substituted phenyl on piperazine - Thiophene replaces oxadiazole |

~375 (calculated) | ~4.1 | Demonstrated antiproliferative activity in vitro; thiophene enhances metabolic stability. | |

| Compound 5 | 4-(4-Trifluoromethylphenyl)piperazine + 1H-pyrazol-4-yl | - CF3-phenyl on piperazine - Pyrazole at position 4 |

368.34 | ~3.2 | Evaluated for 5-HT1A receptor binding; trifluoromethyl group improves membrane diffusion. | |

| 3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl derivatives | Variable (e.g., piperidine, benzofuropyrimidine) + 3-(pyrazin-2-yl)-oxadiazole | - Pyrazine-oxadiazole retained - Variable substitutions (e.g., benzofuropyrimidine) |

300–400 | 1.5–3.5 | Broad kinase inhibition profiles; pyrazine-oxadiazole enhances ATP-binding pocket affinity. |

Key Observations:

Impact of Piperazine Substituents: The 2-fluorophenyl group on the target compound’s piperazine likely balances lipophilicity and electronic effects, contrasting with the 3-chlorophenyl analog (higher logP) and 4-CF3-phenyl derivatives (enhanced receptor affinity but reduced solubility) .

Role of the Pyrazine-Oxadiazole Moiety: The 3-(pyrazin-2-yl)-1,2,4-oxadiazole group in the target compound introduces nitrogen-rich polarity, improving water solubility compared to purely aromatic analogs (e.g., thiophene derivatives). This feature is critical for oral bioavailability in CNS drugs .

Synthetic Strategies :

- The target compound’s synthesis likely follows methods analogous to and , involving HOBt/TBTU-mediated coupling of 4-(2-fluorophenyl)piperazine with 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid .

- By contrast, chlorophenyl and CF3-phenyl analogs utilize nucleophilic substitution or Ullmann coupling for piperazine functionalization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(2-fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone?

- Methodology :

- Step 1 : Start with precursor synthesis. For the piperazine moiety, 2-fluorophenylpiperazine derivatives can be synthesized via nucleophilic substitution of 1-(2-fluorophenyl)piperazine with appropriate electrophiles (e.g., acyl chlorides) .

- Step 2 : For the oxadiazole core, cyclize pyrazine-2-carbohydrazide with trichloroacetic anhydride under reflux to form 1,2,4-oxadiazole-3-carboxylic acid derivatives .

- Step 3 : Couple the two fragments via a carbonyl linker using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane .

- Characterization : Validate purity via HPLC (≥95%) and confirm structure using H/C NMR and IR spectroscopy .

Q. How can structural ambiguities in this compound be resolved during characterization?

- Methodology :

- Use X-ray crystallography to resolve stereochemical uncertainties, especially for the piperazine ring conformation and oxadiazole-pyrazine spatial arrangement .

- Apply 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping proton signals in aromatic regions caused by the fluorophenyl and pyrazine groups .

- Compare experimental mass spectrometry (HRMS) data with theoretical isotopic patterns to confirm molecular formula .

Q. What are standard protocols for initial biological activity screening?

- Methodology :

- In vitro assays : Test for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays at 10 µM–1 nM concentrations .

- Enzyme inhibition : Evaluate activity against carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO hydration assays, as piperazine derivatives often modulate these enzymes .

- Cytotoxicity screening : Use MTT assays on HEK-293 or HeLa cell lines at 24–72 hr exposures .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Methodology :

- Variable modifications : Synthesize analogs with substitutions on (i) the 2-fluorophenyl group (e.g., Cl, OCH), (ii) pyrazine (e.g., methyl, nitro), and (iii) oxadiazole (e.g., thio-oxadiazole) .

- Biological profiling : Compare IC values across analogs for target enzymes/receptors. For example, fluorophenyl-to-chlorophenyl substitutions may enhance hCA II inhibition by 2-fold .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity at serotonin 5-HT receptors .

Q. What strategies mitigate contradictory bioactivity data across experimental replicates?

- Methodology :

- Variable control : Standardize assay conditions (e.g., pH 7.4 buffers, 37°C incubation) to minimize environmental variability .

- Batch validation : Pre-screen compound solubility in DMSO/PBS mixtures using dynamic light scattering (DLS) to exclude aggregation artifacts .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish true activity differences from noise; require p < 0.01 for significance .

Q. How can metabolic stability and pharmacokinetic (PK) properties be predicted early in development?

- Methodology :

- In vitro ADME : Use hepatic microsomal assays (human/rat) to measure intrinsic clearance (Cl). Piperazine derivatives often show moderate Cl (~30 mL/min/kg) due to CYP3A4-mediated oxidation .

- Lipophilicity profiling : Calculate logP via shake-flask method (anticipated logP ~2.5 for this compound) to predict blood-brain barrier permeability .

- In silico tools : Apply QSAR models (e.g., SwissADME) to estimate bioavailability (>50% predicted for neutral pH) .

Notes

- Avoid commercial databases (e.g., BenchChem) per reliability guidelines; prioritize peer-reviewed journals .

- For synthesis scale-up, optimize solvent systems (e.g., THF/EtOAC mixtures) to improve yield beyond 60% .

- Experimental contradictions (e.g., variable IC) should prompt re-evaluation of compound purity and assay controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.